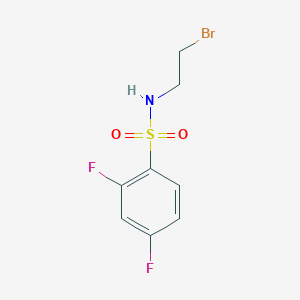

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Bromethyl)-2,4-Difluorbenzolsulfonamid ist eine organische Verbindung, die zur Klasse der Sulfonamide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Bromethylgruppe aus, die am Stickstoffatom gebunden ist, und zwei Fluoratomen, die am Benzolring gebunden sind. Sie wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie und Biologie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Bromethyl)-2,4-Difluorbenzolsulfonamid erfolgt typischerweise durch die Reaktion von 2,4-Difluorbenzolsulfonylchlorid mit 2-Bromethylamin. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(2-Bromethyl)-2,4-Difluorbenzolsulfonamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion unter Beibehaltung von Konsistenz und Qualität.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Bromethyl)-2,4-Difluorbenzolsulfonamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Nucleophile Substitution: Die Bromethylgruppe kann durch Nucleophile wie Amine, Thiole und Alkohole substituiert werden.

Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in Amine oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Natriumazid, Kaliumthiocyanat und primäre Amine. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid, Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Produkte sind substituierte Sulfonamide, Thiole und Ether.

Oxidation: Produkte sind Sulfonsäuren und andere oxidierte Derivate.

Reduktion: Produkte sind primäre Amine und andere reduzierte Formen der Verbindung.

Wissenschaftliche Forschungsanwendungen

N-(2-Bromethyl)-2,4-Difluorbenzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Seine Reaktivität macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und Proteinmodifikation verwendet. Sie kann als Sonde dienen, um biologische Pfade und Mechanismen zu untersuchen.

Medizin: Die Forschung zu möglichen therapeutischen Anwendungen umfasst die Verwendung als Vorläufer für die Medikamentenentwicklung. Seine Fähigkeit, biologische Moleküle zu modifizieren, macht es zu einem Kandidaten für die Entwicklung neuer Arzneimittel.

Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und -materialien verwendet. Seine einzigartigen Eigenschaften machen es für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Bromethyl)-2,4-Difluorbenzolsulfonamid beinhaltet seine Wechselwirkung mit biologischen Molekülen. Die Bromethylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden, was zu einer Inhibition oder Modifikation ihrer Aktivität führt. Die Sulfonamidgruppe kann mit aktiven Zentren von Enzymen interagieren und deren Funktion beeinflussen. Die Fluoratome erhöhen die Stabilität und Reaktivität der Verbindung, was sie zu einem starken Inhibitor oder Modifikator biologischer Zielstrukturen macht.

Wirkmechanismus

The mechanism of action of N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can interact with active sites of enzymes, affecting their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent inhibitor or modifier of biological targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-Bromethyl)phthalimid

- N-(2-Bromethyl)-4-Fluorbenzolsulfonamid

- N-(2-Bromethyl)-2,4-Dichlorbenzolsulfonamid

Einzigartigkeit

N-(2-Bromethyl)-2,4-Difluorbenzolsulfonamid ist aufgrund des Vorhandenseins von zwei Fluoratomen am Benzolring einzigartig. Dieses Strukturmerkmal erhöht seine Reaktivität und Stabilität im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten. Die Fluoratome beeinflussen auch die elektronischen Eigenschaften der Verbindung, was sie in bestimmten chemischen und biologischen Anwendungen effektiver macht.

Eigenschaften

Molekularformel |

C8H8BrF2NO2S |

|---|---|

Molekulargewicht |

300.12 g/mol |

IUPAC-Name |

N-(2-bromoethyl)-2,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)8-2-1-6(10)5-7(8)11/h1-2,5,12H,3-4H2 |

InChI-Schlüssel |

WTGYPBGSINVZPN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)NCCBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)

![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)

![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)

![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)

![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)